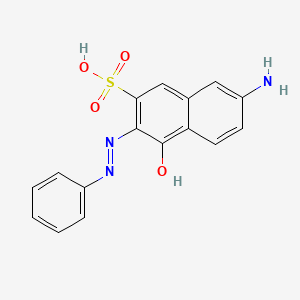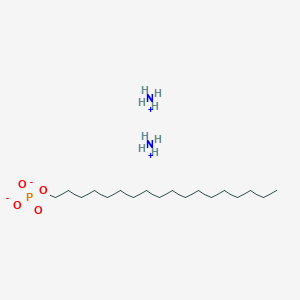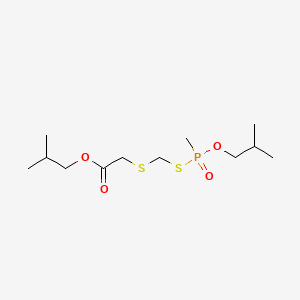![molecular formula C60H42N4 B13774984 4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline) CAS No. 1032174-52-9](/img/structure/B13774984.png)
4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two carbazole units linked through a central biphenyl core, with diphenylaniline groups attached to the nitrogen atoms of the carbazole units. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting and light-emitting properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) typically involves the following steps:
Formation of the Carbazole Units: The carbazole units are synthesized through a series of reactions involving aromatic aldehydes and imidazole under basic conditions.
Coupling of Carbazole Units: The carbazole units are then coupled to form the bicarbazole structure.
Attachment of Diphenylaniline Groups: Finally, the diphenylaniline groups are attached to the nitrogen atoms of the carbazole units through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as thermal evaporation and spin coating are employed to form thin films of the compound for use in electronic devices .
化学反応の分析
Types of Reactions
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole units .
科学的研究の応用
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research, including:
Organic Electronics: Used as a material in OLEDs due to its excellent electron-transporting and light-emitting properties.
Photovoltaics: Employed in the development of organic solar cells.
Sensors: Utilized in the fabrication of various types of sensors due to its photochemical stability.
Biomedical Research:
作用機序
The mechanism of action of 4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) primarily involves its ability to transport electrons efficiently. The compound’s unique structure allows for effective electron delocalization, which is crucial for its performance in electronic devices. In OLEDs, it functions as an electron-transporting layer, facilitating the movement of electrons from the cathode to the emissive layer, where light is generated .
類似化合物との比較
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Similar structure but lacks the diphenylaniline groups.
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Another bicarbazole derivative with different substituents.
6,6’-Dibromo-9,9’-diphenyl-9H,9’H-3,3’-bicarbazole: A brominated derivative used in similar applications.
Uniqueness
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) is unique due to the presence of diphenylaniline groups, which enhance its electron-transporting properties and make it particularly suitable for use in high-performance OLEDs .
特性
CAS番号 |
1032174-52-9 |
|---|---|
分子式 |
C60H42N4 |
分子量 |
819.0 g/mol |
IUPAC名 |
N,N-diphenyl-4-[3-[9-[4-(N-phenylanilino)phenyl]carbazol-3-yl]carbazol-9-yl]aniline |
InChI |
InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(46-19-7-2-8-20-46)49-31-35-51(36-32-49)63-57-27-15-13-25-53(57)55-41-43(29-39-59(55)63)44-30-40-60-56(42-44)54-26-14-16-28-58(54)64(60)52-37-33-50(34-38-52)62(47-21-9-3-10-22-47)48-23-11-4-12-24-48/h1-42H |
InChIキー |
ILVOXYIIGGYMCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C14 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)

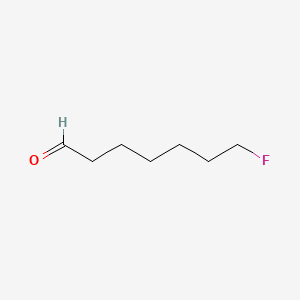

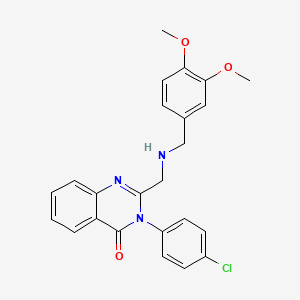
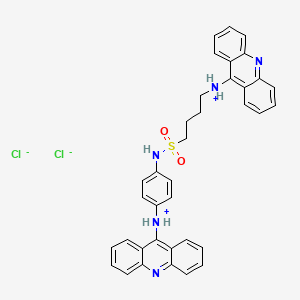
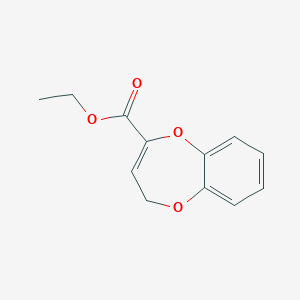
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)
